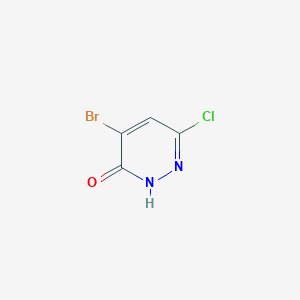

4-Bromo-6-chloropyridazin-3(2H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPQAGSTMGZXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468994 | |

| Record name | 4-Bromo-6-chloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933041-13-5 | |

| Record name | 4-Bromo-6-chloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-6-chloro-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-6-chloropyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-Bromo-6-chloropyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis is a two-step process commencing with the bromination of 6-chloropyridazin-3-amine to yield 3-amino-4-bromo-6-chloropyridazine, followed by the conversion of this intermediate to the final product via a diazotization and hydrolysis reaction. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visualization of the synthetic workflow.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the electrophilic bromination of the commercially available 6-chloropyridazin-3-amine at the 4-position. The subsequent step is a Sandmeyer-type reaction where the amino group of the resulting 3-amino-4-bromo-6-chloropyridazine is converted to a hydroxyl group via a diazonium salt intermediate, which then tautomerizes to the more stable pyridazinone form.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-4-bromo-6-chloropyridazine

This procedure details the bromination of 6-chloropyridazin-3-amine.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mmol) |

| 6-Chloropyridazin-3-amine | 129.55 | 50 | 388 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 65 | 775 |

| Bromine (Br₂) | 159.81 | 92.7 (30 mL) | 580 |

| Methanol (MeOH) | 32.04 | 500 mL | - |

| Water (H₂O) | 18.02 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Hexane | 86.18 | As needed | - |

Procedure:

-

A mixture of 6-chloropyridazin-3-amine (50 g, 388 mmol) and sodium bicarbonate (65 g, 775 mmol) is prepared in methanol (500 mL) in a suitable reaction vessel.

-

The mixture is cooled to 0°C using an ice bath.

-

Bromine (30 mL, 580 mmol) is added dropwise to the cooled mixture, maintaining the temperature at 0°C.[1]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.[1]

-

Following the stirring period, half of the solvent volume is removed under reduced pressure.

-

The remaining mixture is then poured into ice water, which results in the formation of a solid precipitate.

-

The solid is collected by filtration and dried to yield 3-amino-4-bromo-6-chloropyridazine.

Purification (Optional, depending on desired purity):

The crude product can be further purified by flash chromatography using a 1:1 mixture of hexane and ethyl acetate as the eluent.[1]

Quantitative Data:

| Product | Yield (%) | Physical Appearance |

| 3-Amino-4-bromo-6-chloropyridazine | up to 99% | Solid |

Step 2: Synthesis of this compound

This procedure outlines the conversion of 3-amino-4-bromo-6-chloropyridazine to the target compound.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) |

| 3-Amino-4-bromo-6-chloropyridazine | 208.44 |

| Sodium Nitrite (NaNO₂) | 69.00 |

| Sulfuric Acid (H₂SO₄) | 98.08 |

| Water (H₂O) | 18.02 |

Procedure:

-

3-Amino-4-bromo-6-chloropyridazine is dissolved in an aqueous solution of sulfuric acid.

-

The solution is cooled to 0-5°C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the reaction mixture, maintaining the temperature between 0-5°C to form the diazonium salt. The reaction is monitored for the absence of the starting amine using starch-iodide paper to test for excess nitrous acid.

-

Once the diazotization is complete, the reaction mixture is gently heated. The diazonium salt decomposes with the evolution of nitrogen gas, and the hydroxyl group is introduced onto the pyridazine ring.

-

The mixture is then cooled, and the resulting precipitate, 4-bromo-6-chloro-3(2H)-pyridazinone, is collected by filtration, washed with cold water, and dried.

Application in Drug Discovery: A Workflow for Inhibitor Development

While direct biological activity data for this compound is limited in the public domain, its structural motif is of significant interest in medicinal chemistry. Pyridazinone derivatives are known to possess a wide range of biological activities, including acting as inhibitors for various enzymes.[2][3][4][5][6] For instance, derivatives of the closely related 4-amino-pyridazin-3(2H)-one have been investigated as inhibitors of Fatty Acid-Binding Protein 4 (FABP4), a target for metabolic diseases and cancer.[7][8]

The following diagram illustrates a typical experimental workflow for the development of enzyme inhibitors, where a compound like this compound could serve as a key intermediate or scaffold.

Caption: A generalized workflow for the development of enzyme inhibitors.

This workflow highlights the critical role of synthetic chemistry in generating diverse molecules for biological screening. A scaffold such as this compound provides a versatile platform for creating a library of derivatives. These derivatives can then be screened against biological targets to identify "hit" compounds. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, aims to improve the potency, selectivity, and pharmacokinetic properties of the initial hits, ultimately leading to candidates for in vivo testing.

References

- 1. 3-Amino-4-bromo-6-chloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. scispace.com [scispace.com]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

physicochemical properties of 4-Bromo-6-chloropyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of 4-Bromo-6-chloropyridazin-3(2H)-one. Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on presenting the fundamental characteristics of the compound. Extensive searches for detailed experimental protocols, comprehensive reactivity data, and specific biological applications, including signaling pathway involvement, did not yield sufficient information for an in-depth analysis. The information presented herein is based on data from chemical supplier databases and general knowledge of pyridazinone chemistry.

Introduction

This compound is a halogenated heterocyclic compound belonging to the pyridazinone class. The pyridazinone core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of bromine and chlorine atoms on the pyridazinone ring suggests its potential as a versatile intermediate for the synthesis of more complex molecules through various cross-coupling and nucleophilic substitution reactions. This guide aims to consolidate the known physicochemical properties of this compound to aid researchers in its potential application.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of these properties are predicted and have not been experimentally verified in peer-reviewed literature.

| Property | Value | Source |

| Chemical Structure |  | - |

| CAS Number | 933041-13-5 | - |

| Molecular Formula | C₄H₂BrClN₂O | - |

| Molecular Weight | 209.43 g/mol | - |

| IUPAC Name | 4-bromo-6-chloro-1,2-dihydropyridazin-3-one | - |

| Melting Point | 220-222 °C | [1] |

| Density (Predicted) | 2.16 ± 0.1 g/cm³ | |

| pKa (Predicted) | 8.13 ± 0.60 | |

| InChI | InChI=1S/C4H2BrClN2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9) | |

| InChIKey | YUPQAGSTMGZXNO-UHFFFAOYSA-N | - |

| SMILES | O=c1[nH]nc(Cl)cc1Br | - |

Experimental Protocols

Reactivity and Stability

The reactivity of this compound is expected to be dictated by the pyridazinone ring and its halogen substituents.

-

Nucleophilic Aromatic Substitution: The chlorine and bromine atoms are potential sites for nucleophilic attack, allowing for the introduction of various functional groups. The relative reactivity of the C-Br versus the C-Cl bond would depend on the reaction conditions and the nature of the nucleophile.

-

N-Functionalization: The nitrogen atom in the pyridazinone ring can be alkylated or acylated to introduce further diversity.

-

Cross-Coupling Reactions: The bromo and chloro substituents could potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, to form C-C, C-N, or C-O bonds.

Information regarding the stability and storage conditions is limited. As with many halogenated heterocyclic compounds, it should be stored in a cool, dry place, away from light and strong oxidizing agents.

Potential Applications in Drug Discovery

While there is no specific information on the biological activity or drug development applications of this compound, the broader class of pyridazinone derivatives has been extensively explored for various therapeutic targets. Given its structure as a functionalized pyridazinone, it could serve as a building block for the synthesis of novel compounds with potential activities in areas such as:

-

Oncology

-

Inflammation

-

Infectious diseases

-

Cardiovascular diseases

Logical Relationship Diagram

Due to the absence of specific experimental workflows or signaling pathway information for this compound, a detailed diagram cannot be generated. However, a conceptual workflow for its potential utilization in a drug discovery context can be visualized as follows:

Caption: Conceptual workflow for the synthesis and utilization of this compound in a drug discovery program.

Conclusion

This compound is a chemical entity with potential as a building block in synthetic and medicinal chemistry. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, reactivity, and biological applications. The information provided in this guide is intended to serve as a starting point for researchers interested in this compound. Further experimental investigation is required to fully elucidate its chemical and biological properties. Researchers are encouraged to consult primary literature for general methods on pyridazinone chemistry and to perform their own characterization of this specific compound.

References

An In-Depth Technical Guide to 4-Bromo-6-chloropyridazin-3(2H)-one (CAS: 933041-13-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-6-chloropyridazin-3(2H)-one, a key heterocyclic intermediate in medicinal chemistry. This document consolidates its chemical properties, synthesis methodologies, and its significant role in the development of novel therapeutics, particularly as a scaffold for potent enzyme inhibitors.

Chemical and Physical Properties

This compound is a halogenated pyridazinone derivative. The presence of bromine and chlorine atoms, along with the lactam moiety, makes it a versatile building block for a variety of chemical transformations. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 933041-13-5 | [1][2] |

| Molecular Formula | C₄H₂BrClN₂O | [2] |

| Molecular Weight | 209.43 g/mol | [2] |

| Melting Point | 220-222 °C | [1] |

| Appearance | Solid (form varies) | [3][4] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3] |

Synthesis and Reactivity

Experimental Protocol: Synthesis of 4-Bromo-6-chloropyridazin-3-amine

This protocol is based on the bromination of 6-Chloropyridazin-3-amine.[5][6]

Materials:

-

6-Chloropyridazin-3-amine

-

Sodium bicarbonate (NaHCO₃)

-

Bromine (Br₂)

-

Methanol (MeOH)

-

Ethyl acetate

-

Water

Procedure:

-

Combine 6-Chloropyridazin-3-amine (1 equivalent) and sodium bicarbonate (2 equivalents) in methanol.

-

Cool the mixture to 0°C.

-

Slowly add bromine (1.5 equivalents) dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Filter the reaction mixture.

-

To the filtrate, add water and perform a liquid-liquid extraction with ethyl acetate (3x).

-

Combine the organic layers and concentrate under reduced pressure.

-

The resulting residue can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-bromo-6-chloropyridazin-3-amine.[5]

The conversion of the 3-amino group to a 3-oxo group to yield the target compound, this compound, can be achieved through methods such as a Sandmeyer-type reaction or diazotization followed by hydrolysis, although specific protocols for this transformation on this substrate are not detailed in the available literature.

The reactivity of the pyridazinone core is of significant interest. The bromine and chlorine substituents offer opportunities for selective nucleophilic substitution reactions, and the overall scaffold is amenable to various cross-coupling reactions, making it a valuable intermediate for creating diverse chemical libraries.[7]

Applications in Drug Discovery and Medicinal Chemistry

The pyridazinone nucleus is a "wonder nucleus" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[2][8][9][10]

Role as an Intermediate for PDE10A Inhibitors

A significant application of 4-Bromo-6-chloropyridazin-3-amine, and by extension, the pyridazinone derivative, is in the synthesis of potent and selective phosphodiesterase 10A (PDE10A) inhibitors.[3][11][12] PDE10A is an enzyme primarily expressed in the medium spiny neurons of the striatum and is a key target for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[13]

Inhibitors of PDE10A can modulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn affects downstream signaling pathways. This has been shown to reverse the effects of dopamine receptor antagonists, suggesting a role as dopamine modulating agents.[14]

Derivatives of this compound are used to construct more complex heterocyclic systems, such as the imidazo[1,2-b]pyridazine scaffold, which has been identified as a privileged structure for potent PDE10A inhibition.[12][15]

General Workflow for Drug Discovery

The use of this compound as a building block in a drug discovery workflow is illustrated in the diagram below.

References

- 1. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. 3-Amino-4-bromo-6-chloropyridazine | 446273-59-2 [chemicalbook.com]

- 4. 3-Amino-4-bromo-6-chloropyridazine | 446273-59-2 [sigmaaldrich.com]

- 5. 3-Amino-4-bromo-6-chloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 6. Buy 3-Amino-4-bromo-6-chloropyridazine | 446273-59-2 [smolecule.com]

- 7. nbinno.com [nbinno.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. sarpublication.com [sarpublication.com]

- 10. researchgate.net [researchgate.net]

- 11. usbio.net [usbio.net]

- 12. Discovery of novel potent imidazo[1,2-b]pyridazine PDE10a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. WO2011051342A1 - IMIDAZO[1,2-b]PYRIDAZINE DERIVATIVES AND THEIR USE AS PDE10 INHIBITORS - Google Patents [patents.google.com]

- 15. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Bromo-6-chloropyridazin-3(2H)-one

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the heterocyclic compound, 4-Bromo-6-chloropyridazin-3(2H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While publicly available experimental data for this specific compound is limited, this guide outlines the expected spectroscopic characteristics based on established principles and data from analogous structures.

Compound Identification

Compound Name: this compound CAS Number: 933041-13-5 Molecular Formula: C₄H₂BrClN₂O Molecular Weight: 209.43 g/mol

Predicted Spectroscopic Data

Due to the scarcity of published experimental spectra for this compound, the following tables summarize the predicted data based on the analysis of similar pyridazinone derivatives.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 11.0 - 13.0 | Singlet (broad) | 1H | N-H |

| ~ 7.5 - 8.0 | Singlet | 1H | C₅-H |

Note: The chemical shift of the N-H proton can be highly variable depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 | C=O (C₃) |

| ~ 140 | C-Cl (C₆) |

| ~ 135 | C-H (C₅) |

| ~ 120 | C-Br (C₄) |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment | Notes |

| 208/210/212 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for Br and Cl. |

| 180/182/184 | [M - CO]⁺ | Loss of carbon monoxide. |

| 129/131 | [M - Br]⁺ | Loss of bromine radical. |

| 173/175 | [M - Cl]⁺ | Loss of chlorine radical. |

Note: The relative intensities of the isotopic peaks will depend on the natural abundance of ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br.

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3200 - 3000 (broad) | N-H stretching |

| 1680 - 1650 | C=O stretching (amide) |

| 1600 - 1550 | C=N stretching |

| 1300 - 1200 | C-N stretching |

| 800 - 700 | C-Cl stretching |

| 700 - 600 | C-Br stretching |

Experimental Protocols

General Protocol for Pyridazinone Synthesis:

-

Reaction Setup: A mixture of the appropriate γ-keto acid and a slight molar excess of hydrazine hydrate in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography, to yield the desired pyridazinone derivative.

Visualization of Structure Elucidation Workflow and Chemical Structure

The following diagrams illustrate the logical workflow for structure elucidation and the chemical structure of the target compound.

Caption: Logical workflow for the structure elucidation of a chemical compound.

References

- 1. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. [PDF] Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

The Diverse Biological Activities of Pyridazinone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Pyridazinone scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The versatility of the pyridazinone ring allows for extensive chemical modifications, leading to the development of derivatives with potent and selective pharmacological profiles.[3][4] This technical guide provides an in-depth overview of the biological activities of pyridazinone derivatives, focusing on their anticancer, cardiovascular, anti-inflammatory, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.

Anticancer Activity

Pyridazinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[5][6] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Several pyridazinone-based diarylurea derivatives have been designed as surrogates for sorafenib, a known multi-kinase inhibitor.[6] These compounds have demonstrated significant inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[6] Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to the suppression of tumor growth and metastasis.

Induction of Apoptosis and Cell Cycle Arrest

Certain pyridazinone derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. For instance, compound 10l upregulates the expression of pro-apoptotic genes like p53 and Bax while downregulating the anti-apoptotic gene Bcl-2.[6] This compound also induces G0-G1 phase cell cycle arrest in non-small cell lung cancer (NSCLC) cells.[6] Another derivative, Pyr-1 , has been found to induce apoptosis in acute promyelocytic leukemia cells by generating oxidative and proteotoxic stress.[5]

Inhibition of Tubulin Polymerization

Some pyridazinone derivatives appended with a quinoline moiety have shown considerable inhibitory effects on tubulin cellular localization, suggesting a mechanism of action that involves disruption of the microtubule network, which is essential for cell division.[7]

Targeting the TFAP4/Wnt/β-catenin Signaling Pathway

A novel pyridazinone-based andrographolide derivative, A61 , has demonstrated potent anti-gastric cancer activity by inhibiting the TFAP4/Wnt/β-catenin signaling pathway. This compound was found to inhibit the transcriptional activity and nuclear localization of TFAP4 in gastric cancer cells.[8]

Table 1: Anticancer Activity of Pyridazinone Derivatives

| Compound | Cancer Cell Line(s) | Activity Metric | Value | Reference |

| 10l | Melanoma, NSCLC, Prostate, Colon | GI% | 62.21 - 100.14% | [6] |

| 17a | Melanoma, NSCLC, Prostate, Colon | GI% | 62.21 - 100.14% | [6] |

| 10l | NCI-60 Panel | GI50 | 1.66 - 100 µM | [6] |

| 17a | NCI-60 Panel | GI50 | 1.66 - 100 µM | [6] |

| 17a | VEGFR-2 | IC50 | - | [6] |

| Pyr-1 | 22 human cancer cell lines | CC50 | Low µM to nM | [5] |

| Compound 43 | Renal cancer, NSCLC | - | Full cell death | [7] |

| Compound 43 | Pancreatic cancer (panc-1, paca-2) | IC50 | 2.9 µM, 2.2 µM | [7] |

| Olaparib | Ovarian cancer | IC50 | 0.015 µM | [7] |

| Fluzoparib | Breast, Ovarian, Gastric cancer | IC50 | 1.46 nmol/l | [7] |

| Talazoparib | Breast, Prostate cancer | IC50 | 0.0002 µM | [7] |

| E-7016 | Melanoma | IC50 | 0.04 µM | [7] |

| Compound 38 | FGFR1-driven NCI-H1581 xenograft | TGI | 91.6% | [7] |

| A61 | Gastric cancer cells | - | ~5-fold more potent than 5-FU | [8] |

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's (NCI) 60-cell line screen is a well-established method for identifying and characterizing novel anticancer agents.

-

Cell Culture: The 60 human tumor cell lines, representing nine different cancer types, are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on their doubling time.

-

Drug Addition: After a 24-hour incubation period, the experimental compounds, solubilized in dimethyl sulfoxide (DMSO), are added to the plates over a 5-log concentration range.

-

Incubation: The plates are incubated for an additional 48 hours.

-

Cell Viability Assay (Sulforhodamine B - SRB):

-

Cells are fixed in situ with trichloroacetic acid (TCA).

-

The plates are washed and air-dried.

-

The fixed cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The bound dye is solubilized with 10 mM trizma base.

-

The absorbance is read on an automated plate reader.

-

-

Data Analysis: The growth inhibition is calculated relative to untreated control cells and a time-zero control. This allows for the determination of both cytostatic (growth inhibition) and cytotoxic (cell killing) effects.[9][10]

Signaling Pathway: VEGFR-2 Inhibition by Pyridazinone Derivatives

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridazinone derivatives.

Cardiovascular Activity

Pyridazinone derivatives have demonstrated significant potential in the treatment of cardiovascular diseases, primarily through their vasodilator and antiplatelet activities.[11][12]

Vasodilator Effects

Many pyridazinone derivatives act as direct vasodilators or target pathways such as the renin-angiotensin-aldosterone system and phosphodiesterases.[7] For example, some pyrrole-substituted aryl pyridazinones have shown potent antihypertensive activity by inhibiting phenylephrine-induced contraction in isolated rat aorta.[7] The l-isomer of Bemoradan is a potent positive inotropic agent that inhibits cardiac phosphodiesterase III.[7]

Antiplatelet Activity

Certain 6-substituted and 2,6-disubstituted pyridazinones have exhibited antiplatelet activity comparable to aspirin.[12] These compounds can inhibit platelet aggregation induced by ADP and collagen, which plays a crucial role in the pathogenesis of cardiovascular diseases.[12]

Table 2: Cardiovascular Activity of Pyridazinone Derivatives

| Compound | Activity | Assay | Result | Reference |

| Bemoradan (l-isomer) | Positive inotropic | Cardiac phosphodiesterase III inhibition | Potent | [7] |

| Compound 6 | Vasodilator | In vivo (rat) | ED50 = 1.6 µmol/kg | [7] |

| Compound 7 | Vasodilator | In vitro (sheep carotid arteries) | % inhibition = 33.04 | [7] |

| Compounds 8a, 8b | Antihypertensive | In vitro (isolated rat aorta) | 48.8%, 44.2% inhibition of phenylephrine contraction | [7] |

| Compound 9 | Vasodilator | - | IC50 = 0.051 µM | [7] |

| Compound 10 | Vasodilator, Antiplatelet | - | IC50 = 35.3 µM | [7] |

| Imazodan (5-methyl derivative) | PDE III inhibitor | In vitro (guinea pig ventricular muscle) | IC50 = 0.6 µM | [7] |

| PC-09 | Antiplatelet | - | - | [13] |

| Tricyclic 4-methyl-pyridazinones | Inotropic, Vasodilator, PDE-III inhibitor | - | High | [12] |

Experimental Protocol: In Vitro Vasodilation Assay using Isolated Rat Aorta

This assay is a standard method to evaluate the direct vasodilator effect of compounds on vascular smooth muscle.

-

Tissue Preparation:

-

The thoracic aorta is dissected from a rat and placed in Krebs-Henseleit buffer.

-

The aorta is cleaned of adhering connective and adipose tissues.

-

The aorta is cut into rings of approximately 3-4 mm in length.

-

-

Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Equilibration and Contraction:

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

The functional integrity of the endothelium is assessed by pre-contracting the rings with phenylephrine (an α1-adrenergic agonist) and then inducing relaxation with acetylcholine (an endothelium-dependent vasodilator).

-

-

Drug Application: After washing and re-equilibration, the aortic rings are pre-contracted again with phenylephrine. Once a stable contraction is achieved, the test compound is added in a cumulative manner to obtain a concentration-response curve.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.[14][15][16][17]

Logical Relationship: Cardiovascular Therapeutic Potential of Pyridazinones

Caption: Therapeutic potential of pyridazinones in cardiovascular diseases.

Anti-inflammatory Activity

Pyridazinone derivatives have been extensively investigated for their anti-inflammatory properties, with many compounds exhibiting potent activity and a favorable gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of anti-inflammatory action for many pyridazinone derivatives is the inhibition of COX enzymes, particularly the inducible isoform, COX-2.[13] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Several pyridazinone derivatives have shown high selectivity for COX-2 over COX-1.[4]

Inhibition of Phosphodiesterase 4 (PDE4)

PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which has anti-inflammatory effects. Pyridazinone derivatives bearing an indole moiety have been developed as potential PDE4 inhibitors, demonstrating the ability to regulate the production of pro-inflammatory cytokines and chemokines.[18]

Reduction of Pro-inflammatory Cytokines and Mediators

Pyridazinone derivatives have been shown to reduce the production of various pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[4]

Table 3: Anti-inflammatory Activity of Pyridazinone Derivatives

| Compound | Target/Assay | Activity Metric | Value | Reference |

| Emorfazone | - | - | Marketed analgesic and anti-inflammatory drug | [13] |

| Compound 5a | COX-2 | IC50 | 0.77 µM | [4] |

| Compound 5f | COX-2 | IC50 | 1.89 µM | [4] |

| Compound 5a | COX-2 Selectivity Index | SI | 16.70 | [4] |

| Compound 5f | COX-2 Selectivity Index | SI | 13.38 | [4] |

| Compound 5a | TNF-α reduction (LPS-induced RAW264.7) | % reduction | 87% | [4] |

| Compound 5a | IL-6 reduction (LPS-induced RAW264.7) | % reduction | 76% | [4] |

| Compound 5f | TNF-α reduction (LPS-induced RAW264.7) | % reduction | 35% | [4] |

| Compound 5f | IL-6 reduction (LPS-induced RAW264.7) | % reduction | 32% | [4] |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | - | Promising activity and selectivity | [18] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[19][20]

-

Animals: Male Wistar or Sprague-Dawley rats are typically used.

-

Compound Administration: The test compound is administered orally or intraperitoneally at a predetermined time before the induction of inflammation. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Experimental Workflow: Anti-inflammatory Screening

Caption: A typical workflow for the screening of anti-inflammatory pyridazinone derivatives.

Antimicrobial Activity

Pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[6][21] The development of dual-function agents with both antimicrobial and anticancer properties is an emerging area of research, particularly relevant for immunocompromised cancer patients.[6]

Antibacterial Activity

Several series of pyridazinone derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[21] For example, compound 10h exhibited potent activity against S. aureus, while compound 13 was highly effective against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa.[6][21]

Antifungal Activity

Some pyridazinone derivatives have also displayed significant antifungal activity. For instance, compound 8g showed notable activity against Candida albicans.[6]

Table 4: Antimicrobial Activity of Pyridazinone Derivatives

| Compound | Microorganism | Activity Metric | Value (µM or µg/mL) | Reference |

| 10h | Staphylococcus aureus | MIC | 16 µg/mL | [6] |

| 8g | Candida albicans | MIC | 16 µg/mL | [6] |

| 7 | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | MIC | 7.8 µM | [21] |

| 13 | A. baumannii | MIC | 3.74 µM | [21] |

| 13 | P. aeruginosa | MIC | 7.48 µM | [21] |

| 3 | S. aureus (MRSA) | MIC | 4.52 µM | [21] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[22][23][24][25][26]

-

Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial or fungal suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

-

Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

The pyridazinone scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of biological activities. The extensive research into their anticancer, cardiovascular, anti-inflammatory, and antimicrobial properties has led to the identification of numerous potent and selective compounds. This technical guide has summarized the key findings in these areas, providing quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows. The continued exploration of pyridazinone chemistry holds great promise for the development of novel and effective therapeutic agents for a wide range of diseases. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives will be crucial for their successful translation into clinical candidates.

References

- 1. dctd.cancer.gov [dctd.cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The development of pyridazinone-based andrographolide derivatives as anti-cancer agents with the ability of inhibiting the TFAP4/Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jchemrev.com [jchemrev.com]

- 13. sarpublication.com [sarpublication.com]

- 14. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reprocell.com [reprocell.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. inotiv.com [inotiv.com]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 24. apec.org [apec.org]

- 25. benchchem.com [benchchem.com]

- 26. microbe-investigations.com [microbe-investigations.com]

An In-depth Technical Guide to the Core Mechanism of Action of 4-Bromo-6-chloropyridazin-3(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-chloropyridazin-3(2H)-one and its tautomeric form, 3-Amino-4-bromo-6-chloropyridazine, represent a pivotal scaffold in modern medicinal chemistry. While the compound itself is primarily utilized as a key intermediate, its inherent structural features provide a versatile platform for the development of potent and selective inhibitors and degraders of various high-value biological targets. The strategic placement of bromo and chloro substituents allows for differential reactivity, enabling sequential functionalization through cross-coupling reactions. This guide delves into the core mechanisms of action of pharmacologically active molecules derived from this privileged pyridazinone core, focusing on their interactions with key enzymes and signaling pathways implicated in oncology, neuroscience, and inflammatory diseases.

The primary therapeutic potential of derivatives from this scaffold has been demonstrated in the modulation of three principal targets: Phosphodiesterase 10A (PDE10A), FMS-like Tyrosine Kinase 3 (FLT3), and the chromatin-remodeling proteins SMARCA2 and SMARCA4. This document will elucidate the mechanism of action for each, present relevant quantitative data for lead compounds, and provide detailed experimental protocols for assessing their activity.

I. Inhibition of Phosphodiesterase 10A (PDE10A)

Derivatives of the this compound core, particularly imidazo[1,2-b]pyridazines, have emerged as potent inhibitors of PDE10A.[1][2] PDE10A is a dual-substrate phosphodiesterase highly expressed in the medium spiny neurons of the striatum, where it hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] By regulating the levels of these second messengers, PDE10A plays a crucial role in modulating striatal signaling, which is integral to motor control, cognition, and reward pathways.[3][4]

Mechanism of Action

Inhibition of PDE10A by pyridazinone-derived compounds leads to an accumulation of cAMP and cGMP in medium spiny neurons.[4] This elevation of cyclic nucleotides enhances the activity of downstream effectors, such as protein kinase A (PKA) and protein kinase G (PKG), thereby modulating neuronal excitability and synaptic plasticity.[3] The therapeutic hypothesis for PDE10A inhibitors in conditions like schizophrenia is based on their ability to rebalance striatal signaling, mimicking some of the effects of dopamine D2 receptor antagonists but potentially with a better side-effect profile.[5][6] The pyridazinone core and its elaborations are designed to fit into the active site of PDE10A, establishing key interactions that block substrate binding and hydrolysis.[7]

Quantitative Data for Representative PDE10A Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| 16f | PDE10A | 0.76 | Biochemical Assay | [7] |

| MP-10 | PDE10A | 0.37 | Biochemical Assay | [8] |

| TP-10 | PDE10A | < 50 | Biochemical Assay | [9] |

| CPL500036 | PDE10A | High Potency | Not Specified | [6] |

Experimental Protocols

PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method for determining the in vitro potency of compounds against PDE10A.[10][11][12][13]

-

Reagent Preparation :

-

Recombinant human PDE10A enzyme is diluted to an optimal concentration (e.g., 10-20 pg/µl) in a suitable assay buffer (e.g., 50 mM HEPES pH 7.6, 10 mM MgCl₂, 0.03% Tween-20).

-

A fluorescently labeled substrate, such as FAM-cAMP, is prepared at a working concentration (e.g., 200 nM).

-

Test compounds are serially diluted in DMSO and then further diluted in the assay buffer to final concentrations. The final DMSO concentration should not exceed 1%.

-

-

Assay Procedure :

-

In a 96-well or 384-well black plate, add the diluted inhibitor solutions.

-

Add the FAM-cAMP substrate solution to all wells except the blank.

-

Initiate the enzymatic reaction by adding the diluted PDE10A enzyme to the test wells and positive control wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Signal Detection :

-

Stop the reaction by adding a binding agent that specifically binds to the fluorescent monophosphate product.

-

Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates inhibition of PDE10A activity.

-

-

Data Analysis :

-

Calculate the percent inhibition for each compound concentration relative to controls.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Workflow for a PDE10A Fluorescence Polarization Assay.

II. Inhibition of FMS-like Tyrosine Kinase 3 (FLT3)

A significant number of anticancer agents have been developed from the this compound scaffold, with a particular focus on inhibiting FMS-like Tyrosine Kinase 3 (FLT3).[14][15] FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[14] Activating mutations in FLT3, such as internal tandem duplications (ITD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[14][16]

Mechanism of Action

Imidazo[1,2-b]pyridazine derivatives synthesized from the parent pyridazinone act as ATP-competitive inhibitors of FLT3.[14] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of FLT3 and the subsequent activation of downstream pro-survival signaling pathways, including RAS/MAPK, JAK/STAT5, and PI3K/AKT/mTOR.[14][17] By blocking these pathways, the inhibitors induce cell cycle arrest and apoptosis in FLT3-mutated leukemia cells.[17] Several compounds from this class have demonstrated potent activity against both wild-type and mutated forms of FLT3, including those that confer resistance to other inhibitors.[16][18]

Quantitative Data for Representative FLT3 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | GI50 (nM) | Reference |

| 34f | FLT3-ITD | 4 | MV4-11 | 7 | [14][15] |

| 34f | FLT3-D835Y | 1 | MOLM-13 | 9 | [14][15] |

| 13 | FLT3-D835Y | 29.54 | MV4-11 | 15.77 | [18] |

| 8v | FLT3-D835Y | 1.5 | MV4-11 | 6.8 | [19] |

| 8v | FLT3-D835Y/F691L | 9.7 | Ba/F3-FLT3-ITD-D835Y-F691L | 16.9 | [19] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol describes a luminescent assay to measure the activity of FLT3 and the inhibitory potential of test compounds.[20][21][22]

-

Reagent Preparation :

-

Recombinant FLT3 enzyme is diluted in kinase assay buffer.

-

A suitable substrate (e.g., a generic tyrosine kinase substrate peptide) and ATP are prepared at optimal concentrations.

-

Test compounds are serially diluted in DMSO.

-

-

Kinase Reaction :

-

The kinase, substrate, and test compound are incubated together in a microplate.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at 30°C for a specified time (e.g., 60 minutes).

-

-

Signal Detection :

-

The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is used by a luciferase to produce a luminescent signal. The intensity of the light is proportional to the kinase activity.

-

-

Data Analysis :

-

The luminescent signal is measured using a luminometer.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.

-

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of FLT3 inhibitors on the viability of FLT3-dependent cancer cell lines (e.g., MV4-11, MOLM-13).[20]

-

Cell Plating :

-

AML cells are seeded into 96-well plates at an appropriate density.

-

-

Compound Treatment :

-

Cells are treated with serial dilutions of the test compounds.

-

-

Incubation :

-

The plates are incubated for a period of time (e.g., 72 hours) at 37°C in a humidified incubator.

-

-

Viability Measurement :

-

A cell viability reagent (e.g., CellTiter-Glo®) is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

-

-

Data Analysis :

-

The luminescence is read on a plate reader.

-

The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curves.

-

Inhibition of FLT3 Signaling by Pyridazinone Derivatives.

III. Degradation of SMARCA2/4

More recently, the pyridazine scaffold is being explored for the development of degraders of the SWI/SNF chromatin-remodeling complex ATPases SMARCA2 and SMARCA4.[23][24] These proteins are essential for regulating gene expression, and mutations in the SWI/SNF complex are found in about 20% of human cancers.[23][25] A synthetic lethal relationship exists where cancer cells with a loss-of-function mutation in SMARCA4 become dependent on SMARCA2 for survival, making selective SMARCA2 degradation a promising therapeutic strategy.[23][26]

Mechanism of Action

Unlike traditional inhibitors, compounds derived from the pyridazine core are being designed as Proteolysis Targeting Chimeras (PROTACs) or molecular glues.[24][26] These molecules are bifunctional, containing a ligand that binds to SMARCA2/4 and another ligand that recruits an E3 ubiquitin ligase.[24] This induced proximity leads to the ubiquitination of SMARCA2/4 and its subsequent degradation by the proteasome.[24] This approach aims to eliminate the target protein entirely, which can be more effective and durable than simple inhibition, especially for non-enzymatic protein functions.

Quantitative Data for Representative SMARCA2/4 Ligands and Degraders

| Compound | Target | Kd (nM) / IC50 | Assay Type | Reference |

| SMARCA2-IN-4 | SMARCA2B | 262 (Kd) | Binding Assay | [27] |

| SMARCA2-IN-4 | SMARCA4 | 417 (Kd) | Binding Assay | [27] |

| SMARCA2-IN-8 | SMARCA2 | 5 nM (IC50) | Biochemical Assay | [27] |

| SMARCA2-IN-8 | SMARCA4 | 6 nM (IC50) | Biochemical Assay | [27] |

| G-6599 | SMARCA2/4 | Not specified | Degrader | [28] |

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of a compound to its target protein in a cellular environment.[29][30][31][32][33]

-

Compound Treatment :

-

Intact cells are treated with the test compound or a vehicle control.

-

-

Thermal Challenge :

-

The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate. Ligand-bound proteins are stabilized and remain soluble at higher temperatures.

-

-

Cell Lysis and Fractionation :

-

Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

-

-

Protein Detection :

-

The amount of the target protein (e.g., SMARCA2) remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

-

-

Data Analysis :

-

A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

-

Mechanism of SMARCA2/4 Degradation by a PROTAC.

Conclusion

The this compound core is a highly valuable scaffold in drug discovery, enabling the development of molecules that modulate diverse and critical biological targets. The derivatives of this compound have shown significant promise as inhibitors of PDE10A for neurological disorders, inhibitors of FLT3 for the treatment of AML, and as degraders of SMARCA2/4 for oncology applications. The versatility of this chemical starting point, combined with a deep understanding of the mechanisms of action of its derivatives, continues to drive the innovation of novel therapeutics for challenging diseases. The experimental protocols and data presented herein provide a foundational guide for researchers engaged in the exploration and optimization of this important class of compounds.

References

- 1. usbio.net [usbio.net]

- 2. Discovery of novel potent imidazo[1,2-b]pyridazine PDE10a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]

- 4. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]

- 5. WO2011051342A1 - IMIDAZO[1,2-b]PYRIDAZINE DERIVATIVES AND THEIR USE AS PDE10 INHIBITORS - Google Patents [patents.google.com]

- 6. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]

- 7. Design and synthesis of potent and selective pyridazin-4(1H)-one-based PDE10A inhibitors interacting with Tyr683 in the PDE10A selectivity pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. FLT3 Kinase Enzyme System Application Note [promega.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. WO2022029617A1 - 6-substituted pyridazine compounds as smarca2 and/or smarca4 degraders - Google Patents [patents.google.com]

- 24. CA3118354A1 - Pyridazine derivatives as smarca2/4 degraders - Google Patents [patents.google.com]

- 25. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. medchemexpress.com [medchemexpress.com]

- 28. Rational design of potent small-molecule SMARCA2/A4 degraders acting via the recruitment of FBXO22 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 30. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 31. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. scispace.com [scispace.com]

- 33. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Pyridazinones: A Technical Guide to a Versatile Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

Pyridazinone, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a "magic moiety" or privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, making them a focal point in the search for new therapeutic agents.[3][4] This technical guide provides an in-depth review of substituted pyridazinones, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas, with a particular emphasis on anticancer, antimicrobial, and anti-inflammatory applications.

Core Synthesis Strategies

The versatility of the pyridazinone scaffold stems from the ease of its functionalization at multiple positions around the ring.[5][6] A common and foundational synthetic route involves the reaction of β-aroylpropionic acids with hydrazine hydrate. This straightforward condensation reaction efficiently constructs the core pyridazinone ring system, which can then be subjected to a variety of substitution reactions to generate diverse libraries of compounds.

A generalized workflow for the synthesis and initial screening of substituted pyridazinones is depicted below. This process highlights the key stages from precursor selection to the identification of biologically active lead compounds.

Anticancer Activity

Substituted pyridazinones have emerged as potent anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[7][8] Many derivatives function as kinase inhibitors, targeting signaling pathways crucial for tumor growth and survival.[9][10]

Targeting Kinase Signaling Pathways

A significant area of research has focused on pyridazinone derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By mimicking the binding interactions of established kinase inhibitors like Sorafenib, novel pyridazinone-based diarylurea derivatives have been developed.[11] These compounds often feature a urea or thiourea linker and a terminal substituted phenyl ring, which are crucial for hydrogen bonding and hydrophobic interactions within the kinase's ATP-binding pocket.[11]

The mechanism often involves the inhibition of a kinase cascade, preventing downstream signaling required for cell proliferation and survival. For example, inhibition of C-Terminal Src Kinase (CSK) by pyridazinone derivatives can enhance T-cell activation, an important strategy in immuno-oncology.[12][13]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro activity of representative substituted pyridazinones against various cancer-related targets and cell lines.

| Compound Class | Target/Cell Line | Activity Metric | Value | Reference |

| Pyridazinone-Diarylurea | VEGFR-2 | IC₅₀ | 60.70 - 1800 nM | [11] |

| Pyridazino[4,5-b]indol-4-one | PI3Kα | IC₅₀ | 0.091 µM | [14] |

| Pyridazino[4,5-b]indol-4-one | IMR-32 (Neuroblastoma) | IC₅₀ | 0.04 µM | [14] |

| Pyrazolo[3,4-d]pyridazinone | FGFR (in xenograft model) | TGI (at 50 mg/kg) | 91.6% | [9] |

| Quinoline-Pyridazinone | Panc-1 (Pancreatic Cancer) | IC₅₀ | 2.9 µM | [9] |

| Olaparib (Pyridazinone-based) | PARP | IC₅₀ | 0.015 µM | [9] |

| Talazoparib (Pyridazinone-based) | PARP | IC₅₀ | 0.0002 µM | [14] |

| Pyrazolopyridine-based | C-Src Kinase (CSK) | IC₅₀ | 5 nM | [13] |

IC₅₀: Half-maximal inhibitory concentration; TGI: Tumor Growth Inhibition; PARP: Poly(ADP-ribose) polymerase; FGFR: Fibroblast growth factor receptor.

Experimental Protocol: NCI-60 Cell Line Screening

A common protocol for evaluating the anticancer potential of novel compounds is the U.S. National Cancer Institute's 60 human tumor cell line screen (NCI-60).

-

Compound Preparation: The synthesized pyridazinone derivative is solubilized in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Cell Culture: The 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Assay Procedure:

-

Cells are inoculated into 96-well microtiter plates.

-

After a 24-hour incubation period, the test compound is added at various concentrations.

-

The plates are incubated for an additional 48 hours.

-

Following incubation, adherent cells are fixed with trichloroacetic acid.

-

Cell viability is determined using a sulforhodamine B (SRB) protein stain.

-

The absorbance is measured at 515 nm.

-

-

Data Analysis: Results are expressed as the percentage of growth inhibition. From this, key parameters such as GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill) are calculated.[11]

Antimicrobial Activity

In an era of growing antimicrobial resistance, pyridazinone derivatives offer a promising scaffold for the development of new anti-infective agents.[11] Studies have demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens.[15][16][17]

Structure-Activity Relationship (SAR) in Antimicrobials

The antimicrobial SAR for pyridazinones indicates that the nature and position of substituents are critical for activity and spectrum.[11][17]

-

Core Heterocycle: The pyridazine ring itself is considered essential for both antibacterial and antifungal activities.[11]

-

Substitution Patterns:

-

The introduction of a fluoro group at the para position of a phenyl substituent can enhance activity against Gram-negative bacteria.[17]

-

Conversely, an electron-donating methyl group can increase potency against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[17]

-

Hydrolysis of ester groups to their corresponding carboxylic acids has been shown to increase activity against Gram-negative species like P. aeruginosa and A. baumannii.[17]

-

Quantitative Data: Antimicrobial Activity

| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |

| Pyridazinone-Diarylurea (8g) | Candida albicans | MIC | 16 | [11] |

| Pyridazinone-Diarylurea (10h) | Staphylococcus aureus | MIC | 16 | [11] |

| Pyridazinone Congeners (IX) | S. aureus & MRSA | MIC | 0.5 - 128 | [11] |

| 3(2H)-Pyridazinone (14c) | Bacillus subtilis | MIC | 15.62 | [16] |

| Pyridazinone Derivative (7) | S. aureus (MRSA) | MIC | 3.74 - 8.92 µM | [17] |

| Pyridazinone Derivative (13) | A. baumannii | MIC | 3.74 µM | [17] |

MIC: Minimum Inhibitory Concentration.

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: A suspension of the test microorganism is prepared in a sterile saline solution and adjusted to a turbidity equivalent to the 0.5 McFarland standard. This suspension is then further diluted in growth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve the final desired inoculum concentration.

-

Compound Dilution: The test pyridazinone compound is serially diluted in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes + medium) and negative (medium only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][17]

Anti-inflammatory Activity

Pyridazinone derivatives have been extensively investigated for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] Some derivatives exhibit improved safety profiles, such as reduced gastrointestinal ulceration, compared to classic NSAIDs.[4][6]

Mechanism of Action

The primary anti-inflammatory mechanism for many pyridazinones is the inhibition of COX-1 and/or COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[4] Certain vicinally disubstituted pyridazinones, such as ABT-963, have shown high selectivity for COX-2 over COX-1, which is associated with a lower risk of gastrointestinal side effects.[4] Other pyridazinone derivatives have been shown to inhibit phosphodiesterase-4 (PDE-4) or disrupt lipopolysaccharide (LPS)-induced inflammatory signaling pathways.[18]

The workflow for evaluating anti-inflammatory potential often starts with in vitro enzyme assays followed by in vivo models of inflammation.

Quantitative Data: Anti-inflammatory and Vasodilator Activity

| Compound Class | Target/Action | Activity Metric | Value | Reference |

| ABT-963 | COX-2/COX-1 Selectivity | Ratio | 276:1 | [4] |

| Pyrazolo[3,4-d]pyridazinone | PDE-5 Inhibition | IC₅₀ | 34 nM | [9] |

| Dihydropyridazin-3(2H)-one | MABP Reduction | % Reduction | 41.84% | [9] |

| Pyrrole-substituted Aryl Pyridazinone | Inhibition of Phenylephrine Contraction | % Inhibition | 48.8% | [9] |

MABP: Mean Arterial Blood Pressure; PDE-5: Phosphodiesterase-5.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess acute anti-inflammatory activity.

-

Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for a week. They are fasted overnight before the experiment but allowed access to water.

-

Compound Administration: The test pyridazinone derivative, a reference drug (e.g., Indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of rats.

-

Induction of Inflammation: One hour after drug administration, a 0.1 mL injection of 1% carrageenan solution in saline is made into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: The volume of the injected paw is measured immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the drug-treated group.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. sarpublication.com [sarpublication.com]

- 5. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 11. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Pyridazinone and Pyrazolo[1,5-]pyridine Inhibitors of C-Terminal Src Kinase. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 13. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview [mdpi.com]

- 15. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. "Synthesis and Antimicrobial Activity of Some 3(2H)-Pyridazinone and 1(" by DENİZ S. DOĞRUER, TİJEN ÖNKOL et al. [journals.tubitak.gov.tr]

- 17. mdpi.com [mdpi.com]

- 18. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-6-chloropyridazin-3(2H)-one

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the compound 4-Bromo-6-chloropyridazin-3(2H)-one. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols and presents predicted spectroscopic data based on the analysis of related structures.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental data for this compound in publicly accessible databases, the following tables summarize the expected spectroscopic characteristics. These predictions are based on the analysis of similar pyridazinone derivatives and the known effects of halogen substituents on spectroscopic measurements.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H | 7.5 - 8.5 (ring CH) | Singlet | The single proton on the pyridazinone ring is expected to appear as a singlet in this region. |

| ¹H | 12.0 - 14.0 (NH) | Broad Singlet | The N-H proton of the pyridazinone ring is expected to be a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange. |

| ¹³C | 155 - 165 (C=O) | - | The carbonyl carbon is expected to resonate in this downfield region. |

| ¹³C | 140 - 150 (C-Cl) | - | The carbon atom attached to the chlorine is expected in this range. |

| ¹³C | 115 - 125 (C-Br) | - | The carbon atom bonded to bromine is anticipated to appear here. |

| ¹³C | 130 - 140 (C-H) | - | The carbon atom attached to the ring proton is expected in this region. |

Table 2: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |

| N-H Stretch | 3100 - 3300 | The stretching vibration of the N-H bond in the pyridazinone ring. |

| C-H Stretch (Aromatic) | 3000 - 3100 | The stretching vibration of the C-H bond on the aromatic ring. |

| C=O Stretch (Amide) | 1650 - 1690 | The carbonyl stretching of the pyridazinone ring, characteristic of a cyclic amide. |

| C=N Stretch | 1580 - 1640 | The stretching vibration of the carbon-nitrogen double bond within the heterocyclic ring. |

| C-Cl Stretch | 700 - 850 | The stretching vibration of the carbon-chlorine bond. |

| C-Br Stretch | 500 - 650 | The stretching vibration of the carbon-bromine bond. |

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z Ratio | Notes |

| [M]⁺ | 208, 210, 212 | The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). The most abundant peak will be at m/z 208 (C₄H₂⁷⁹Br³⁵ClN₂O). The relative intensities of the isotopic peaks will be a key identifier. |

| [M-Br]⁺ | 129, 131 | Fragmentation involving the loss of a bromine radical. The isotopic pattern will be characteristic of a molecule containing one chlorine atom. |

| [M-Cl]⁺ | 173, 175 | Fragmentation due to the loss of a chlorine radical. The isotopic pattern will be characteristic of a molecule containing one bromine atom. |

| [M-CO]⁺ or [M-N₂H]⁺ | 180, 182, 184 | Loss of a neutral molecule such as carbon monoxide or diazene, leading to a significant fragment ion cluster. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard practices for the analysis of pyridazinone derivatives and related halogenated heterocyclic compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often preferred for pyridazinone derivatives due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrumentation and Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-